molecular formula C6H8Cl2N4O B1442818 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine CAS No. 13807-42-6

4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine

Cat. No.: B1442818
CAS No.: 13807-42-6
M. Wt: 223.06 g/mol
InChI Key: FSRCDPFTSUESLH-UHFFFAOYSA-N
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Description

4,6-Dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine (CAS 13807-42-6) is a high-purity chemical intermediate essential for advanced pharmaceutical and medicinal chemistry research. With a molecular formula of C 6 H 8 Cl 2 N 4 O and a molecular weight of 223.06 g/mol, this compound features a reactive 1,3,5-triazine core symmetrically substituted with two chlorine atoms and one N-(2-methoxyethyl) amine group . This compound serves as a versatile building block for constructing a diverse array of novel 1,3,5-triazine derivatives. The distinct reactivity of the chlorine atoms allows for sequential nucleophilic substitution under controlled conditions, enabling the synthesis of complex, multi-functional molecules . Researchers value this intermediate for developing potential therapeutic agents, as the 1,3,5-triazine scaffold is prominent in drug discovery . Functionalized triazine derivatives have demonstrated a wide range of biological activities in scientific studies, including acting as monoamine oxidase (MAO) inhibitors, which are relevant for neurological disorders , and exhibiting anticancer properties, particularly against colorectal cancer cell lines . Applications: • A key precursor in the synthesis of monoamine oxidase (MAO) inhibitors for neurological research . • A building block for developing novel anticancer compounds, leveraging the electron-deficient triazine core for targeted activity . • A versatile intermediate for introducing the N-(2-methoxyethyl) side chain into larger molecular architectures, which can influence solubility and pharmacokinetic properties. Handling and Storage: Store in a cool, dry place, ideally at -20°C for long-term stability . As with all reactive chemicals, proper personal protective equipment should be used to prevent skin contact and inhalation. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Cl2N4O/c1-13-3-2-9-6-11-4(7)10-5(8)12-6/h2-3H2,1H3,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRCDPFTSUESLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC(=NC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50706883
Record name 4,6-Dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50706883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13807-42-6
Record name 4,6-Dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50706883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine typically involves the reaction of 4,6-dichloro-1,3,5-triazine with 2-methoxyethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms in the triazine ring can be replaced by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Nucleophilic substitution: Substituted triazine derivatives with various functional groups.

    Oxidation: Oxidized triazine derivatives.

    Reduction: Reduced amine derivatives.

Scientific Research Applications

4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine, focusing on substituent variations, synthesis methods, physicochemical properties, and applications:

Compound Substituent (R) Synthesis Method Yield Key Properties/Applications References
4,6-Dichloro-N-(3,3-diphenylpropyl)-... (10b) 3,3-Diphenylpropyl Reaction of cyanuric chloride with 3,3-diphenylpropylamine in DIEA Not reported Potential antibacterial peptidomimetics; MALDI-TOF m/z: 345.22 (M+H)+
4,6-Dichloro-N-(naphthalen-1-ylmethyl)-... (10c) Naphthalen-1-ylmethyl Reaction of cyanuric chloride with 1-naphthylmethylamine in DIEA 75% Antibacterial activity; purified via silica column chromatography (hexane/EtOAc)
4,6-Dichloro-N-(4-nitrophenyl)-... 4-Nitrophenyl Reflux of cyanuric chloride with p-nitroaniline in THF/K₂CO₃ Not reported Intermediate for antimalarial derivatives (e.g., Compound 7, 96% yield)
4,6-Dichloro-N-(pyridin-2-yl)-... (6a) Pyridin-2-yl Reaction of cyanuric chloride with 2-aminopyridine 67% Anticancer/anti-multiple sclerosis activity; mp: 256–260°C; IR: 3200 cm⁻¹ (NH stretch)
Anilazine 2-Chlorophenyl Substitution of cyanuric chloride with 2-chloroaniline Not reported Pesticide (fungicide); environmental persistence observed in soil >20 years post-application
4,6-Dichloro-N-(4-fluorophenyl)-... 4-Fluorophenyl Reaction of cyanuric chloride with 4-fluoroaniline Not reported Intermediate for platinum(IV)/palladium(II) complexes; pharmacological applications
4,6-Dichloro-N-(pyrimidin-2-yl)-... (L3) Pyrimidin-2-yl Reaction of cyanuric chloride with 2-aminopyrimidine Not reported Ligand for transition metal complexes (Pt/Pd); structural characterization via NMR/IR

Key Observations and Trends

Substituent Effects on Reactivity and Yield :

  • Bulky substituents (e.g., naphthalen-1-ylmethyl) require optimized purification (e.g., silica gel chromatography) but achieve moderate yields (75%) .
  • Electron-withdrawing groups (e.g., 4-nitrophenyl) enhance electrophilic substitution, enabling high-yield antimalarial derivatives (96% for Compound 7) .

Anilazine’s 2-chlorophenyl group contributes to its environmental persistence, highlighting trade-offs between stability and ecological impact .

Coordination Chemistry :

  • Triazine derivatives with aromatic or heterocyclic substituents (e.g., 4-fluorophenyl, pyrimidin-2-yl) form stable complexes with Pt(IV) and Pd(II), suggesting applications in catalysis or metallodrugs .

Physicochemical Properties :

  • Melting points vary significantly with substituent polarity; pyridyl analogs (6a) exhibit high melting points (256–260°C), while aliphatic substituents (e.g., 2-methoxyethyl) may reduce crystallinity .

Biological Activity

4,6-Dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine (CAS No. 13807-42-6) is a triazine derivative with potential applications in various biological fields. This compound has garnered attention for its possible antimicrobial , anticancer , and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C₆H₈Cl₂N₄O
  • Molecular Weight : 223.06 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways, leading to its antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various triazine derivatives and found that several compounds demonstrated promising activity against Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values for effective compounds ranged from 6.25 to 12.5 μg/mL .

Table 1: Antimicrobial Activity of Triazine Derivatives

CompoundMIC (μg/mL)Target Organisms
3f6.25Staphylococcus aureus
3g12.5Escherichia coli
3h6.25Candida albicans
3i12.5Pseudomonas aeruginosa

Anticancer Activity

The anticancer potential of triazine derivatives has been explored extensively. For instance, studies have shown that certain triazine compounds can induce apoptosis in cancer cells through the inhibition of specific signaling pathways. The interaction with topoisomerases has been highlighted as a mechanism through which these compounds exert their anticancer effects .

Anti-inflammatory Activity

The anti-inflammatory properties of triazine derivatives have also been documented. Compounds similar to this compound have shown effectiveness in reducing inflammation markers in vitro and in vivo models. Molecular docking studies suggest that these compounds can bind effectively to cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes .

Case Studies

  • Antimicrobial Efficacy Study :
    A study published in PubMed evaluated a series of triazine derivatives for their antimicrobial activity against various pathogens. The results demonstrated that several derivatives exhibited significant antibacterial and antifungal activities comparable to standard antibiotics .
  • Cancer Cell Line Study :
    In another investigation, researchers assessed the effects of triazine derivatives on human cancer cell lines. The results indicated that these compounds could inhibit cell proliferation and induce apoptosis in breast cancer cells through the activation of caspase pathways .

Q & A

Q. What are the standard synthetic routes for preparing 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine?

The compound is synthesized via nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with 2-methoxyethylamine. The procedure involves:

  • Step 1 : Dissolve cyanuric chloride in dichloromethane (DCM) at 0°C.
  • Step 2 : Add Hünig’s base (DIPEA) as a catalyst, followed by slow addition of 2-methoxyethylamine.
  • Step 3 : Stir at 0°C for 15 minutes, then at room temperature for 30 minutes.
  • Step 4 : Purify via silica column chromatography using gradient elution (2→40% ethyl acetate in hexanes). Typical yields range from 60–86%, depending on stoichiometry and reaction time .

Q. How is the compound characterized to confirm its structure and purity?

Key analytical methods include:

  • NMR Spectroscopy :
  • ¹H NMR : Signals for methoxyethyl protons (δ ~3.3–3.5 ppm, CH₂OCH₃) and triazine NH (δ ~8–10 ppm).
  • ¹³C NMR : Peaks at ~164–166 ppm confirm triazine carbons .
    • LC-MS/HRMS : Molecular ion peaks at m/z [M+H]+ (calculated for C₆H₈Cl₂N₅O: 252.01) .
    • UPLC : Purity >99% with retention time matching reference standards .

Q. What purification methods are effective for isolating the compound?

Silica gel column chromatography with gradient elution (ethyl acetate/hexanes) is standard. For polar byproducts, dichloromethane/methanol (95:5) is used . Recrystallization from ethanol or acetone is optional but less common due to moderate solubility .

Advanced Research Questions

Q. How do reaction conditions influence substitution patterns and yields in triazine synthesis?

Q. Characterization Benchmarks :

  • ¹H NMR (DMSO-d₆) : δ 3.3 (s, OCH₃), 3.5 (t, CH₂O), 8.5 (br, NH) .
  • HRMS : m/z 252.01 [M+H]+ .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine
Reactant of Route 2
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